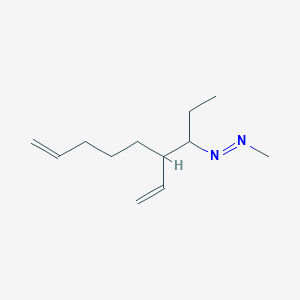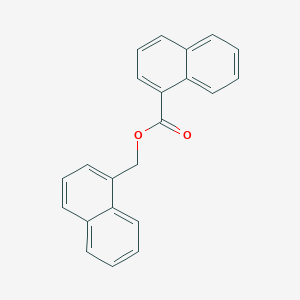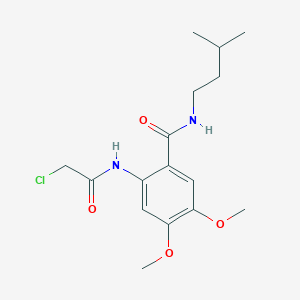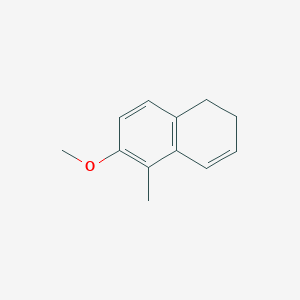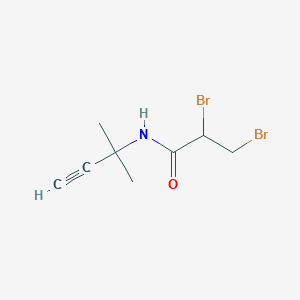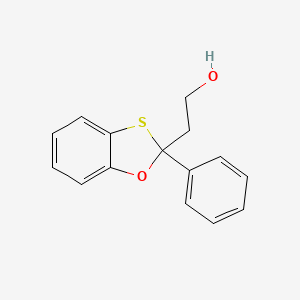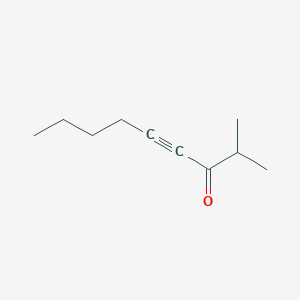
4-Nonyn-3-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyn-3-one, 2-methyl- is an organic compound belonging to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, which includes a triple bond and a ketone functional group. The molecular formula for 4-Nonyn-3-one, 2-methyl- is C10H16O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyn-3-one, 2-methyl- can be achieved through various methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride. Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide is another viable route .
Industrial Production Methods: Industrial production of 4-Nonyn-3-one, 2-methyl- typically involves large-scale chemical reactions under controlled conditions. The use of anhydrous solvents and precise temperature control is crucial to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nonyn-3-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or the ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
4-Nonyn-3-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-Nonyn-3-one, 2-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-Nonyn-3-one: Another alkyne with a similar structure but differing in the position of the triple bond.
2-Nonyn-4-one: A compound with the triple bond and ketone group in different positions compared to 4-Nonyn-3-one, 2-methyl-.
3-Methylnon-1-yn-3-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness: 4-Nonyn-3-one, 2-methyl- is unique due to its specific arrangement of the triple bond and ketone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
63098-60-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-methylnon-4-yn-3-one |
InChI |
InChI=1S/C10H16O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-6H2,1-3H3 |
Clé InChI |
FHRLTGSCCZXGPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


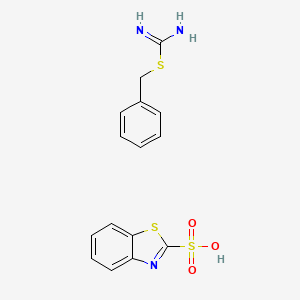

![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)

![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
